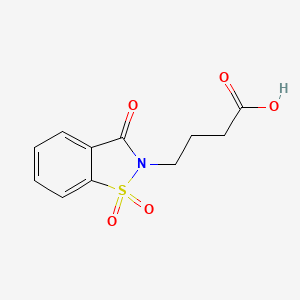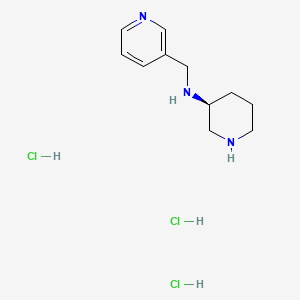![molecular formula C17H18BrClN4 B2948685 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine CAS No. 1795438-63-9](/img/structure/B2948685.png)
1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine is a complex organic compound with a significant array of chemical properties and applications. With its multiple functional groups, the compound possesses notable reactivity, making it an intriguing subject of study in various fields of research, particularly in chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine, one common route involves a multi-step process. Initial steps generally include the synthesis of the pyrazole ring by reacting 4-chlorophenylhydrazine with an appropriate alkyne under acidic conditions to form the 3-(4-chlorophenyl)-1H-pyrazole. Subsequent bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS). The brominated pyrazole is then reacted with formaldehyde and piperazine to form the desired compound. Industrial Production Methods: In an industrial setting, the synthesis would likely involve optimized conditions with large-scale reactors, controlled temperatures, and possibly continuous flow techniques to enhance efficiency and yield. Solvents such as ethanol or dimethyl sulfoxide (DMSO) could be employed to ensure proper dissolution and reactivity of intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo various reactions, including:
Oxidation: Potentially via strong oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitutions may occur due to the presence of halogens and reactive positions on the pyrazole and piperazine rings. Common Reagents and Conditions Used in These Reactions: Common reagents include halogenating agents, reductive catalysts, and solvents like dichloromethane or acetonitrile. Conditions vary but often involve room or elevated temperatures and specific pH environments to drive the reactions. Major Products Formed from These Reactions: Major products include various substitution derivatives depending on the reacting nucleophile, oxidized intermediates, and reduced forms of the pyrazole and piperazine rings.
Applications De Recherche Scientifique
Chemistry: This compound's reactivity makes it valuable for studying reaction mechanisms, testing new synthetic routes, and developing novel derivatives with enhanced properties. Biology: In biological research, it may serve as a ligand for studying interactions with proteins or enzymes, potentially leading to new insights in enzymology or signal transduction pathways. Medicine: In medicinal chemistry, its derivatives might exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development studies. Industry: Industrially, it can be employed in the development of new materials or as a precursor for more complex molecules in pharmaceutical manufacturing.
Mécanisme D'action
The compound's mechanism of action depends on its biological target. In a hypothetical scenario where it functions as a drug, it may bind to a specific enzyme or receptor, altering its activity through inhibition or activation. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with the compound disrupting or enhancing normal cellular pathways.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, such as different substituted pyrazoles or piperazines, 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine stands out due to its unique substitution pattern and combination of functional groups, which may impart distinct physicochemical properties and biological activities. Similar compounds might include:
1-{[4-fluoro-3-(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
1-{[4-iodo-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
Propriétés
IUPAC Name |
1-[[4-bromo-3-(4-chlorophenyl)pyrazol-1-yl]methyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN4/c1-2-7-21-8-10-22(11-9-21)13-23-12-16(18)17(20-23)14-3-5-15(19)6-4-14/h1,3-6,12H,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQAAULUIGAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
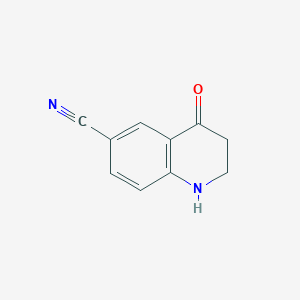
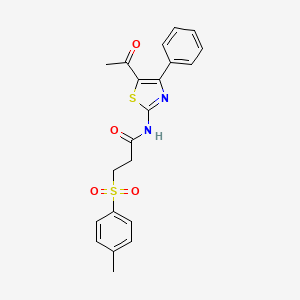
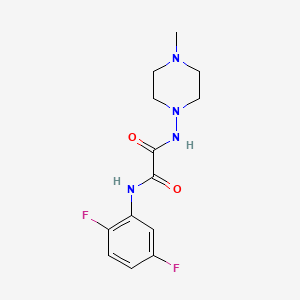

![7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide](/img/structure/B2948608.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2948609.png)
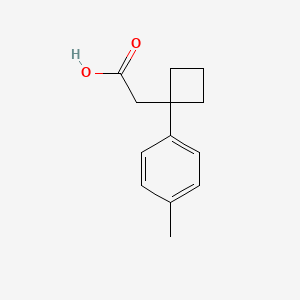
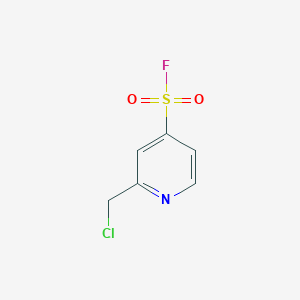
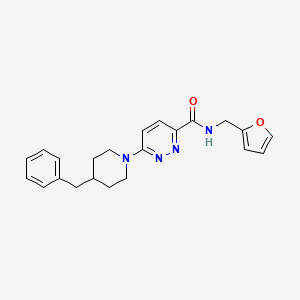
![4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2948619.png)
![N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2948621.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2948622.png)
